molecular formula C16H17N5 B8403504 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine

Katalognummer: B8403504
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: CDJAXGIHROWUOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine typically involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. One common method includes the reaction of 1-isopropylimidazole with aniline and a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced .

Wissenschaftliche Forschungsanwendungen

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine stands out due to its combined imidazole and pyrimidine rings, which provide a unique framework for interacting with various molecular targets.

Eigenschaften

Molekularformel

C16H17N5

Molekulargewicht

279.34 g/mol

IUPAC-Name

N-phenyl-4-(3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H17N5/c1-12(2)21-11-17-10-15(21)14-8-9-18-16(20-14)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19,20)

InChI-Schlüssel

CDJAXGIHROWUOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C=NC=C1C2=NC(=NC=C2)NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.